

# The Enigmatic Aldohexose: A Technical Guide to the Biological Significance of D-Altrose

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## Compound of Interest

Compound Name:	D-Altrose
Cat. No.:	B7820921

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## Executive Summary

**D-Altrose**, a rare aldohexose sugar, remains one of the less-explored monosaccharides in the vast landscape of carbohydrate biology. As an unnatural C-3 epimer of D-mannose, its limited availability has historically constrained comprehensive investigation into its biological roles.<sup>[1]</sup> <sup>[2]</sup> This technical guide synthesizes the current, albeit limited, understanding of **D-Altrose**'s biological significance. It details its known chemical properties, its use in the synthesis of bioactive compounds, and the sparse yet intriguing findings from in vitro studies. The guide also presents a hypothetical mechanism for its purported antioxidant activity and outlines experimental protocols where it has been investigated. Due to the nascent stage of **D-Altrose** research, this document also highlights the significant gaps in knowledge and proposes future research directions to unlock its potential therapeutic applications.

## Introduction to D-Altrose

**D-Altrose** is a six-carbon monosaccharide with the chemical formula C<sub>6</sub>H<sub>12</sub>O<sub>6</sub>. It is structurally an epimer of D-mannose at the C-3 position and is not readily found in nature, hence its classification as a "rare sugar."<sup>[1]</sup><sup>[2]</sup> While its isomer, D-Allose, has garnered considerable attention for its anti-cancer, anti-inflammatory, and antioxidant properties, **D-Altrose** remains largely enigmatic.<sup>[3]</sup><sup>[4]</sup> The primary barrier to extensive biological research has been the lack of efficient industrial-scale production methods.<sup>[1]</sup> However, its availability as a biochemical reagent allows for exploratory studies into its potential biological activities.<sup>[5]</sup><sup>[6]</sup>

# Known Biological Information and Applications

Current knowledge of **D-Altrose**'s biological significance is primarily centered on its utility as a chiral building block in synthetic chemistry and preliminary in vitro screenings.

## Synthetic Precursor for Bioactive Molecules

**D-Altrose** serves as a valuable starting material for the synthesis of various unnatural analogues of biologically active compounds, most notably iminosugars.<sup>[1]</sup> Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they are known to be potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in many physiological and pathological processes. The unique stereochemistry of **D-Altrose** allows for the creation of novel iminosugar structures with potentially unique inhibitory profiles, which could be explored for the development of new therapeutics for viral infections, diabetes, and cancer.

## In Vitro Cellular Proliferation Studies

A limited number of studies have included **D-Altrose** in broader screenings of rare sugars for their effects on cancer cell proliferation. In a study on human ovarian carcinoma cells (OVCAR-3), **D-Altrose** was tested alongside D-Allose, D-psicose, and D-talitol.<sup>[7]</sup> While D-Allose demonstrated a significant dose-dependent inhibitory effect on cell proliferation, the specific results for **D-Altrose** were not highlighted as significant.<sup>[7]</sup> Similarly, another study examining the effects of several rare sugars on cancer cell lines mentioned the inclusion of **D-Altrose** in the screening but focused on the potent inhibitory activity of D-Allose.<sup>[8]</sup> These findings suggest that under the tested conditions, **D-Altrose** does not exhibit the same level of anti-proliferative activity as its isomer, D-Allose.

## Antioxidant Properties

There are indications that **D-Altrose** may possess antioxidant properties.<sup>[9][10]</sup> The proposed mechanism is the suppression of reactive oxygen species (ROS) production within the mitochondria. It is hypothesized that **D-Altrose** competes with D-glucose at the cellular level, potentially interfering with metabolic pathways that lead to ROS generation.<sup>[9][10]</sup> However, detailed studies validating this mechanism and quantifying the antioxidant efficacy of **D-Altrose** are currently lacking in the available literature.

## Natural Occurrence of Derivatives

Interestingly, a derivative of **D-Altrose**, 6-deoxy-**D-altrose**, has been identified in the edible mushroom *Lactarius lividatus*.<sup>[11]</sup> This discovery is significant as it suggests that while **D-Altrose** itself may be rare, its structural motifs exist in natural products, warranting further investigation into the biological activities of these derivatives.

## Quantitative Data

The scarcity of dedicated research on the biological effects of **D-Altrose** means there is a significant lack of quantitative data regarding its biological activity. The table below summarizes the available physical and limited biological information.

Parameter	Value/Observation	Reference(s)
Physical Properties		
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	[2]
Molar Mass	180.156 g/mol	[2]
Melting Point	103-105 °C	[2]
Solubility	Soluble in water, practically insoluble in methanol	[2]
Biological Activity		
Cancer Cell Proliferation	No significant inhibition reported in screening studies that focused on the effects of D-Allose.	[7][8]
Antioxidant Activity	Proposed to suppress mitochondrial ROS production by competing with D-glucose. Quantitative data is not available.	[9][10]

## Experimental Protocols

Detailed experimental protocols for dedicated **D-Altrose** studies are not widely published. However, the methodology for the in vitro cell proliferation assays in which **D-Altrose** was included is a standard technique.

## Protocol 1: MTT Assay for Cellular Proliferation

This protocol is a generalized procedure based on the methodologies used in studies that have tested **D-Altrose** for its effects on cancer cell viability.<sup>[7][8]</sup>

Objective: To assess the effect of **D-Altrose** on the proliferation of a given cell line.

Materials:

- Human cancer cell line (e.g., OVCAR-3)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **D-Altrose** (sterile, stock solution of known concentration)
- Phosphate-buffered saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Multichannel pipette
- Microplate reader

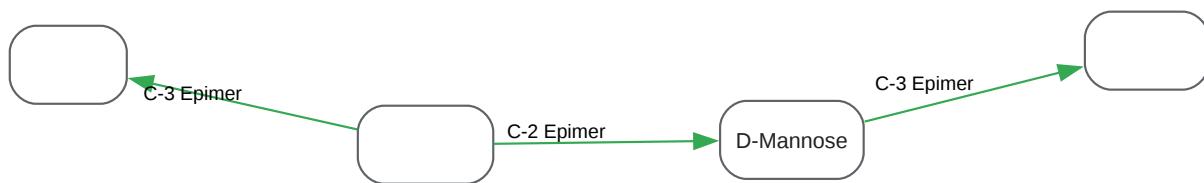
Procedure:

- Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.

- Treatment: Prepare serial dilutions of **D-Altrose** in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100  $\mu$ L of the **D-Altrose**-containing medium or control medium (without **D-Altrose**) to the respective wells.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: After the incubation period, add 10  $\mu$ L of MTT solution to each well.
- Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is considered 100% viable.

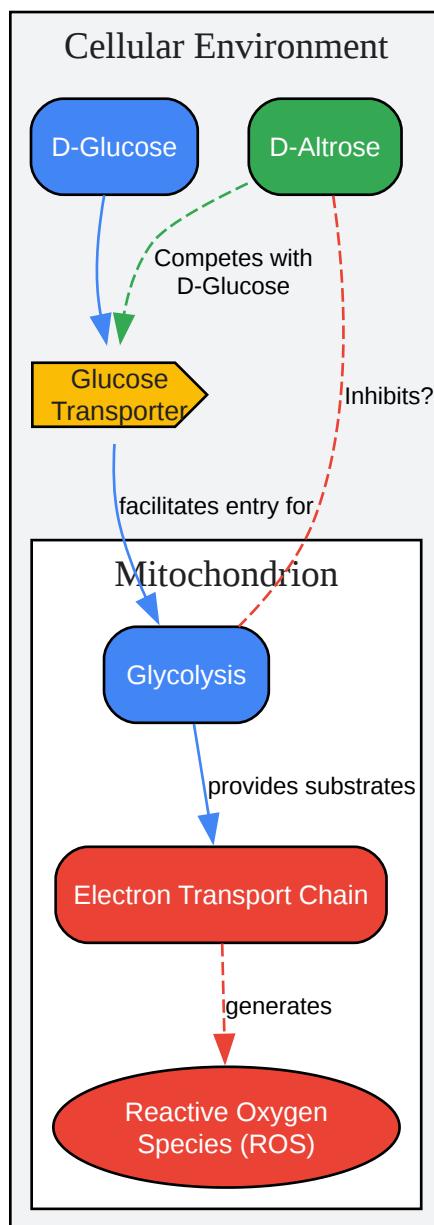
## Visualizations: Signaling Pathways and Logical Relationships

Given the limited data, the following diagrams illustrate the structural relationship of **D-Altrose** to other key sugars and a hypothetical model of its proposed antioxidant mechanism.



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Caption: Epimeric relationships of **D-Altrose** to other common aldohexoses.



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Caption: Hypothetical mechanism of **D-Altrose**'s antioxidant effect via competition with D-glucose.

## Conclusion and Future Directions

The biological significance of **D-Altrose** is a largely unexplored field. Current evidence is sparse and primarily points to its potential as a synthetic precursor and a molecule with possible, yet unquantified, antioxidant properties. The lack of significant anti-proliferative effects

in initial screenings, especially when compared to its isomer D-Allose, suggests that its biological activities may be more subtle or manifest in different cellular contexts.

To unlock the potential of **D-Altrose**, future research should focus on:

- Elucidating Metabolic Fate: Investigating whether **D-Altrose** can be phosphorylated by hexokinases and enter glycolytic or other metabolic pathways.
- Validating Antioxidant Effects: Conducting rigorous studies to confirm and quantify its ability to mitigate oxidative stress and elucidate the underlying mechanisms.
- Enzyme Inhibition Assays: Screening **D-Altrose** against a panel of enzymes, particularly glycosidases and kinases, to identify potential inhibitory activities.
- Exploring Derivatives: Systematically evaluating the biological activities of naturally occurring and synthetic derivatives of **D-Altrose**.
- In Vivo Studies: Should promising in vitro activities be discovered, progressing to in vivo models to assess its physiological effects, bioavailability, and safety.

In conclusion, **D-Altrose** represents a frontier in rare sugar research. While current knowledge is limited, its unique structure and the intriguing, albeit preliminary, suggestions of biological activity warrant a more profound and systematic investigation. Such efforts could reveal novel therapeutic avenues and a deeper understanding of carbohydrate biology.

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